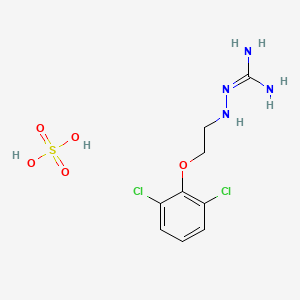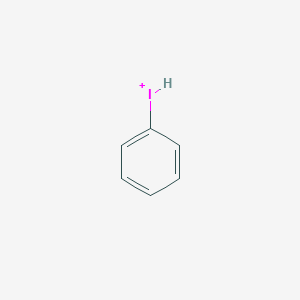![molecular formula C29H48N2 B1259547 (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene](/img/structure/B1259547.png)
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene is a polycyclic alkaloid isolated from marine sponges, specifically from the species Xestospongia ingens . This compound belongs to the madangamine family, which is known for its complex polycyclic structures and significant cytotoxic activities against various cancer cell lines .
準備方法
The synthesis of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene involves several key steps:
Construction of the Central ABC-Ring: This is achieved through intramolecular allenylation.
Installation of the Skipped Diene: This step involves the use of hydroboration of allenes and Migita-Kosugi-Stille coupling.
Synthesis of Various D-Rings: This is done from a tetracyclic ABCE-common intermediate.
The unified total synthesis of madangamine alkaloids, including this compound, has been documented, highlighting the importance of stereoselective installation of the skipped diene and macrocyclic alkylation .
化学反応の分析
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are possible, particularly involving the nitrogen atoms in the structure.
Common reagents used in these reactions include hydroboration agents like 9-Borabicyclo[3.3.1]nonane and (Sia)2BH, as well as palladium catalysts for cycloisomerization . Major products formed from these reactions include various oxidized and reduced derivatives of this compound .
科学的研究の応用
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene has several scientific research applications:
作用機序
The mechanism of action of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene involves its interaction with cellular targets to exert cytotoxic effects. The compound’s structure allows it to interact with specific molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
類似化合物との比較
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene is part of the madangamine family, which includes other compounds such as Madangamine A, B, C, and E . These compounds share a common tricyclic ABC-core structure but differ in their D-ring structures . This compound is unique due to its specific D-ring configuration, which contributes to its distinct cytotoxic activity .
Similar compounds include:
Madangamine A: Known for its antiproliferative effects against human cancer cell lines.
Madangamine B: Shares a similar core structure but with different biological activities.
Madangamine C: Another member of the madangamine family with unique structural features.
Madangamine E: Similar to this compound but with a different D-ring configuration.
This compound stands out due to its unique D-ring structure and significant cytotoxic activity against specific cancer cell lines .
特性
分子式 |
C29H48N2 |
|---|---|
分子量 |
424.7 g/mol |
IUPAC名 |
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene |
InChI |
InChI=1S/C29H48N2/c1-2-5-9-13-17-29-23-30(18-14-10-6-3-1)22-26-20-25-16-12-8-4-7-11-15-19-31(24-29)28(25)21-27(26)29/h4,8,16,26-28H,1-3,5-7,9-15,17-24H2/b8-4-,25-16-/t26-,27-,28+,29-/m1/s1 |
InChIキー |
AXZOZMSDLYMXPA-RXYVIUDFSA-N |
異性体SMILES |
C1CCCCC[C@]23CN(CCCCC1)C[C@@H]4[C@H]2C[C@H]5/C(=C\C/C=C\CCCCN5C3)/C4 |
正規SMILES |
C1CCCCCC23CN(CCCCC1)CC4C2CC5C(=CCC=CCCCCN5C3)C4 |
同義語 |
madangamine D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea](/img/structure/B1259467.png)





![38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one](/img/structure/B1259475.png)
![[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259477.png)
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)




